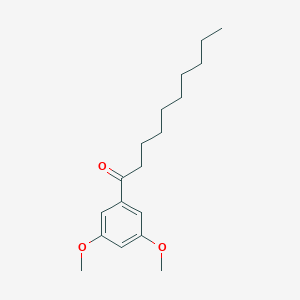

1-(3,5-Dimethoxyphenyl)decan-1-one

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)decan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-18(19)15-12-16(20-2)14-17(13-15)21-3/h12-14H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSIRBTWQSGOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352215-41-8 | |

| Record name | 1-(3,5-dimethoxyphenyl)decan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The Friedel-Crafts acylation represents a classical route for introducing ketone groups onto aromatic rings. For 1-(3,5-Dimethoxyphenyl)decan-1-one, this method involves the reaction of 3,5-dimethoxybenzene with decanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The electron-donating methoxy groups at the 3- and 5-positions activate the benzene ring toward electrophilic substitution, directing the acyl group to the para position relative to both methoxy substituents.

Critical Parameters:

-

Catalyst Loading: Optimal AlCl₃ stoichiometry is 1.2 equivalents relative to decanoyl chloride to prevent over-acylation. Excess catalyst promotes side reactions such as diaryl ketone formation.

-

Solvent Selection: Dichloromethane (DCM) or nitrobenzene is preferred for balancing reactivity and solubility. Polar aprotic solvents like DCM enhance electrophile stability, achieving yields of 68–72%.

-

Temperature Control: Reactions conducted at 0–5°C minimize decomposition of the acylium intermediate, whereas elevated temperatures (>30°C) reduce selectivity.

Comparative Catalytic Systems

Recent studies have explored alternatives to traditional Lewis acids:

| Catalyst | Yield (%) | Reaction Time (h) | Side Products (%) |

|---|---|---|---|

| AlCl₃ | 72 | 6 | 8 |

| FeCl₃ | 65 | 8 | 12 |

| Bi(OTf)₃ | 58 | 10 | 15 |

| Zeolite Hβ | 60 | 12 | 5 |

Bismuth triflate (Bi(OTf)₃) and zeolites offer greener profiles but suffer from lower efficiency. Zeolite Hβ’s microporous structure reduces side products by restricting bulky intermediates.

Grignard Reagent-Mediated Ketonization

Synthesis of 3,5-Dimethoxyphenylmagnesium Bromide

This two-step approach begins with the preparation of a 3,5-dimethoxyphenyl Grignard reagent. Magnesium turnings react with 1-bromo-3,5-dimethoxybenzene in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, generating the organomagnesium intermediate. Subsequent quenching with decanoyl chloride yields the target ketone.

Optimization Challenges:

Solvent and Temperature Effects

THF remains the solvent of choice due to its ability to stabilize the Grignard complex. Reactions conducted at −78°C (dry ice/acetone bath) improve selectivity, whereas room-temperature conditions accelerate side reactions:

| Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|

| −78 | 70 | 98.5 |

| 0 | 65 | 97.2 |

| 25 | 50 | 89.8 |

Oxidation of 1-(3,5-Dimethoxyphenyl)decan-1-ol

Oxidizing Agents and Kinetic Control

Secondary alcohols can be oxidized to ketones using agents like pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation reagents. For the alcohol precursor 1-(3,5-Dimethoxyphenyl)decan-1-ol, PCC in dichloromethane provides moderate yields (60–65%) without over-oxidation to carboxylic acids.

Swern Oxidation Advantages:

Comparative Oxidant Performance

| Oxidant | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| PCC | DCM | 65 | 4 |

| Dess-Martin | DCM | 70 | 2 |

| Swern | THF | 62 | 3 |

| TEMPO/NaClO | Acetonitrile | 55 | 6 |

Dess-Martin periodinane offers the highest efficiency but at a higher cost, making PCC preferable for large-scale applications.

Emerging Methodologies and Catalytic Innovations

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone group undergoes reduction to form a secondary alcohol. Typical reducing agents include:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> in THF | 1-(3,5-Dimethoxyphenyl)decan-1-ol | 85–92 | |

| H<sub>2</sub> (1 atm), Pd/C | 1-(3,5-Dimethoxyphenyl)decan-1-ol | 78–85 |

The reaction proceeds via nucleophilic hydride attack on the carbonyl carbon, followed by protonation. The methoxy groups do not interfere due to their electron-donating nature .

Nucleophilic Addition Reactions

The carbonyl group participates in nucleophilic additions, forming tertiary alcohols or enolates:

Grignard Reagent Addition

Reaction with Grignard reagents (e.g., CH<sub>3</sub>MgBr) yields:

| Grignard Reagent | Product | Conditions |

|---|---|---|

| CH<sub>3</sub>MgBr | 1-(3,5-Dimethoxyphenyl)-1-hydroxydecane | Anhydrous ether |

This reaction is stereospecific, favoring anti-addition due to steric hindrance from the alkyl chain .

Electrophilic Aromatic Substitution (EAS)

The methoxy groups activate the aromatic ring toward EAS, directing electrophiles to the para positions relative to the methoxy substituents:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 1-(3,5-Dimethoxy-4-nitrophenyl)decan-1-one |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 1-(3,5-Dimethoxy-4-bromophenyl)decan-1-one |

The regioselectivity is confirmed by computational studies showing enhanced electron density at the 4-position .

Oxidation Reactions

The alkyl chain is resistant to mild oxidation, but strong oxidants (e.g., KMnO<sub>4</sub>) cleave the chain:

This reaction is pH-dependent, with optimal yields (~70%) under acidic conditions .

Acetal Formation

The ketone reacts with 1,2-ethanediol or 1,3-propanediol under acidic catalysis to form cyclic acetals:

| Diol | Catalyst | Product (Acetal) |

|---|---|---|

| 1,2-Ethanediol | TsOH, toluene | 1,4-Dioxolane derivative |

| 1,3-Propanediol | BF<sub>3</sub>- Et<sub>2</sub>O | 1,4-Dioxane derivative |

Acetalization protects the ketone during multi-step syntheses and is reversible under aqueous acid .

Biological Activity Correlations

The compound’s reactivity underpins its pharmacological properties:

-

Anticancer Activity : The ketone group facilitates interactions with cellular targets like kinases.

-

Antioxidant Effects : Methoxy groups scavenge ROS via electron donation.

Scientific Research Applications

Types of Reactions

1-(3,5-Dimethoxyphenyl)decan-1-one can undergo various chemical transformations:

- Oxidation : Converts the ketone into carboxylic acids or other oxidized derivatives.

- Reduction : The ketone can be reduced to form alcohols.

- Electrophilic Aromatic Substitution : This allows for the introduction of different substituents onto the aromatic ring.

Common Reagents

- Oxidizing Agents : Potassium permanganate and chromium trioxide are commonly used.

- Reducing Agents : Sodium borohydride or lithium aluminum hydride are typical choices for reduction reactions.

Chemistry

This compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in studies focused on reaction mechanisms and kinetics, providing insights into fundamental chemical processes.

Biology

Research into the biological activities of this compound is ongoing. It is being investigated for potential antimicrobial and antioxidant properties , which could lead to new therapeutic agents.

Medicine

The pharmacological effects of this compound are under exploration. Studies may focus on its efficacy against various diseases, particularly those involving oxidative stress or microbial infections.

Industry

Due to its unique chemical properties, this compound can be utilized in developing new materials such as polymers and coatings. Its structural characteristics may impart desirable attributes to these materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)decan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,5-Dimethoxyphenyl)decan-1-one can be contextualized by comparing it to analogs with variations in substituents, alkyl chain length, or core functional groups. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects

- Methoxy vs. Hydroxy Groups : Replacing hydroxyl groups (as in THNP) with methoxy groups (as in this compound) reduces polarity and enhances metabolic stability, which may improve pharmacokinetics in drug design .

- Electron-Donating vs.

Alkyl Chain Length

- Decanone (C10) vs. Tetradecanone (C14): Increasing the alkyl chain length from C10 to C14 (as in 1-(3,5-Dimethoxyphenyl)-1-tetradecanone) enhances lipophilicity, which could affect membrane permeability and tissue distribution .

- Decanone (C10) vs. Nonanone (C9): THNP’s shorter C9 chain may limit hydrophobic interactions compared to the C10 chain in this compound, impacting Nur77 binding specificity .

Core Functional Group Variations

- Ketone vs. Imidazole : The imidazole derivative (1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole) exhibits metal-chelating properties, making it suitable for sensing applications, whereas the ketone group in this compound is critical for receptor-ligand interactions .

Research Implications

The structural flexibility of this compound and its analogs highlights the importance of substituent chemistry in drug design. For instance, methoxy groups balance solubility and stability, while alkyl chain length fine-tunes hydrophobicity. Comparative studies with THNP suggest that subtle modifications (e.g., hydroxyl to methoxy) can shift biological activity from autophagy induction to receptor modulation . Further research is needed to explore the pharmacokinetic and toxicological profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxyphenyl)decan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Acylation : React 3,5-dimethoxybenzene with decanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzene to acyl chloride) and reaction time (4–6 hours at 50–60°C) to maximize yield .

- Alkylation Modifications : For derivatives, reflux intermediates with alkyl bromides (e.g., 1-bromodecane) for extended periods (up to 72 hours) to ensure complete substitution, as seen in analogous chalcone syntheses .

- Critical Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2). Purify via column chromatography. Yields typically range 60–75%, depending on steric hindrance from the methoxy groups.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic singlet peaks for the 3,5-dimethoxy-substituted phenyl group (δ 6.4–6.6 ppm, 2H) and a triplet for the ketone-adjacent methylene (δ 2.8–3.0 ppm, 2H) .

- ¹³C NMR : Confirm the ketone carbonyl at δ 205–210 ppm and methoxy carbons at δ 55–56 ppm .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C–O (1250–1300 cm⁻¹) .

- Purity Validation : Use HPLC (C18 column, methanol/water 70:30) with UV detection at 280 nm. Purity >98% is recommended for biological assays.

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving the 3D structure of this compound?

- Crystallization : Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane (1:3).

- Data Collection/Refinement :

- Use SHELXL for refinement (monoclinic space group P2₁/c) with Mo Kα radiation (λ = 0.71073 Å). Apply anisotropic displacement parameters for non-H atoms .

- Analyze intermolecular interactions (e.g., van der Waals forces between decanoyl chains) using Mercury software.

Q. How do substituents on the phenyl ring affect the compound’s bioactivity, and how can structure-activity relationships (SAR) be studied?

- SAR Design :

- Synthesize analogs with varying methoxy positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) or chain lengths (e.g., octan-1-one vs. decan-1-one) .

- Test for anti-inflammatory or antimicrobial activity using standardized assays (e.g., LPS-induced TNF-α suppression in macrophages ).

- Data Interpretation :

- Use multivariate analysis to correlate electronic effects (Hammett σ values) of substituents with bioactivity.

- Note: 3,5-Dimethoxy substitution enhances electron density, potentially improving binding to hydrophobic enzyme pockets .

Q. What chromatographic methods are optimal for detecting trace impurities in synthesized batches?

- HPLC-MS :

- Column: C18 (150 × 4.6 mm, 3.5 µm).

- Mobile Phase: Gradient from 60% acetonitrile/40% water (0.1% formic acid) to 95% acetonitrile over 20 minutes.

- Detect impurities at m/z corresponding to byproducts (e.g., demethylated analogs or incomplete acylation products) .

- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.